molecular formula C20H19ClN2O2S2 B2402342 5-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4-tosylthiazol-2-amine CAS No. 521318-65-0

5-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4-tosylthiazol-2-amine

Cat. No.: B2402342
CAS No.: 521318-65-0
M. Wt: 418.95
InChI Key: OKYHSHOBIWDXAZ-UHFFFAOYSA-N
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Description

5-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4-tosylthiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4-tosylthiazol-2-amine typically involves multi-step organic reactions. One common method includes:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the tosyl group: The thiazole intermediate can be reacted with p-toluenesulfonyl chloride in the presence of a base to introduce the tosyl group.

    Attachment of the tetrahydronaphthalene moiety: This step involves the reaction of the tosylated thiazole with a suitable tetrahydronaphthalene derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4-tosylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4-tosylthiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Tetrahydronaphthalene derivatives: Compounds with similar tetrahydronaphthalene moieties but different functional groups.

Uniqueness

The uniqueness of 5-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4-tosylthiazol-2-amine lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S2/c1-13-9-11-15(12-10-13)27(24,25)19-18(21)26-20(23-19)22-17-8-4-6-14-5-2-3-7-16(14)17/h4,6,8-12H,2-3,5,7H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYHSHOBIWDXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=CC4=C3CCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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